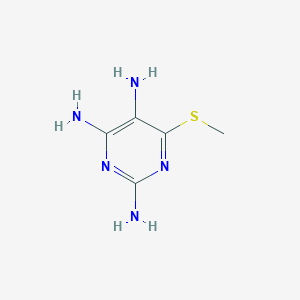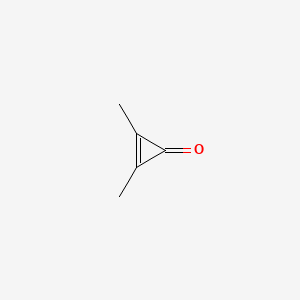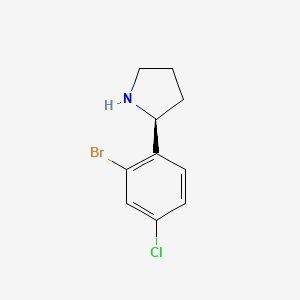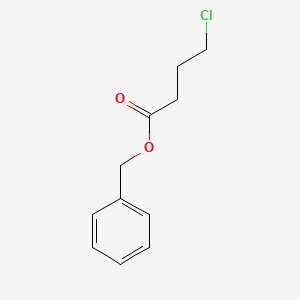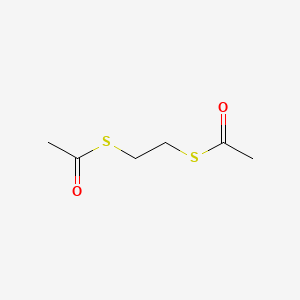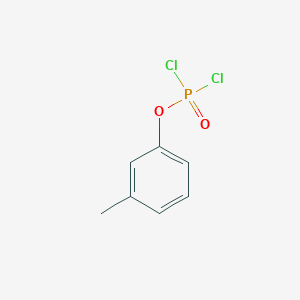![molecular formula C10H16Cl2 B14749981 Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- CAS No. 3212-36-0](/img/structure/B14749981.png)
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups. This compound is part of the norbornane family, which is known for its rigid and stable structure. The presence of chlorine and methyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of chlorine gas to a solution of 1,7,7-trimethylbicyclo[2.2.1]heptane, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-dihydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 2,6-diketone-1,7,7-trimethylbicyclo[2.2.1]heptane.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The rigid structure of the bicyclic system also influences its binding to enzymes and receptors, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-1,7,7-trimethyl-: Similar structure but with only one chlorine atom.
Bicyclo[2.2.1]heptane, 2,5-dichloro-1,7,7-trimethyl-: Similar structure with chlorine atoms at different positions.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: Contains a methoxy group instead of chlorine.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and potential applications. The combination of chlorine and methyl groups in a rigid bicyclic structure provides distinct properties that are valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3212-36-0 |
|---|---|
Molekularformel |
C10H16Cl2 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16Cl2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
SVGJGHKKBJEVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(C1(C(C2)Cl)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


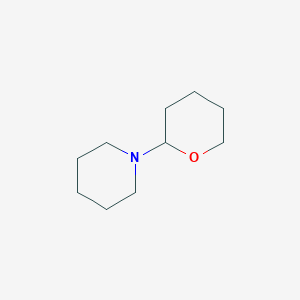
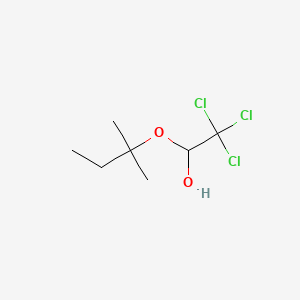
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
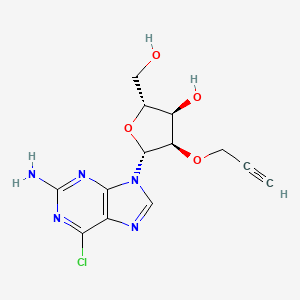
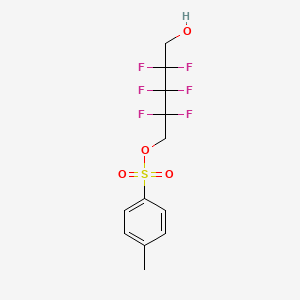
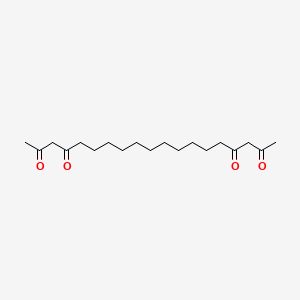
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
